molecular formula C16H12ClIN2O B044959 2'-Iododiazepam CAS No. 123847-23-4

2'-Iododiazepam

Cat. No. B044959
M. Wt: 410.63 g/mol
InChI Key: DCSDXUHSHHOMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Iododiazepam, also known as Iodoetomidate, is a synthetic compound that belongs to the class of benzodiazepines. It is a derivative of etomidate, which is a general anesthetic drug. 2'-Iododiazepam is mainly used in scientific research for its ability to bind to the GABA-A receptor and modulate its activity.

Mechanism Of Action

2'-Iododiazepam binds to the GABA-A receptor and enhances its activity. The GABA-A receptor is a ligand-gated ion channel that regulates the flow of chloride ions into neurons. When benzodiazepines bind to the receptor, they increase the frequency of chloride ion channel opening, leading to an increase in inhibitory neurotransmission. This results in a sedative and anxiolytic effect.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2'-Iododiazepam are similar to those of other benzodiazepines. It has sedative, anxiolytic, and anticonvulsant properties. It also has muscle relaxant properties and can induce amnesia. However, the effects of 2'-Iododiazepam are more potent and longer-lasting than other benzodiazepines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2'-Iododiazepam in lab experiments is its high potency and long duration of action. This makes it useful for studying the effects of benzodiazepines on the central nervous system. Additionally, its ability to bind to the GABA-A receptor with high affinity makes it a valuable tool for investigating the binding site of benzodiazepines on the receptor.
However, there are also limitations to using 2'-Iododiazepam in lab experiments. Its high potency and long duration of action can make it difficult to control the dose and duration of exposure. Additionally, its high affinity for the GABA-A receptor can make it difficult to distinguish between the effects of 2'-Iododiazepam and other benzodiazepines.

Future Directions

There are several future directions for research on 2'-Iododiazepam. One area of interest is the development of new benzodiazepines that have more selective binding to specific subtypes of the GABA-A receptor. This could lead to the development of more targeted and effective therapies for anxiety, insomnia, and other disorders.
Another area of interest is the development of new imaging techniques to visualize the binding of benzodiazepines to the GABA-A receptor in vivo. This could provide valuable insights into the mechanism of action of these drugs and their effects on the central nervous system.
Finally, there is a need for further research on the long-term effects of benzodiazepines on the brain and behavior. This could help to identify potential risks associated with long-term use of these drugs and inform the development of safer and more effective therapies.

Scientific Research Applications

2'-Iododiazepam is mainly used in scientific research as a tool to study the GABA-A receptor. It is commonly used to investigate the binding site of benzodiazepines on the receptor and to understand the mechanism of action of these drugs. Additionally, 2'-Iododiazepam is used to study the effects of benzodiazepines on the central nervous system and to explore potential therapeutic applications.

properties

CAS RN

123847-23-4

Product Name

2'-Iododiazepam

Molecular Formula

C16H12ClIN2O

Molecular Weight

410.63 g/mol

IUPAC Name

7-chloro-5-(2-iodophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12ClIN2O/c1-20-14-7-6-10(17)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3

InChI Key

DCSDXUHSHHOMKX-UHFFFAOYSA-N

SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I

Other CAS RN

123847-23-4

synonyms

2'-IDZ
2'-iododiazepam

Origin of Product

United States

Synthesis routes and methods

Procedure details

A THF solution of 158 mg 7-chloro-2,3-dihydro-5-(2-iodophenyl)-1-methyl-1H-1,4-benzodiazepine and a sodium bicarbonate aqueous solution were simultaneously added by drops to a THF solution of N-bromosuccinimide at room temperature. After the mixture had been stirred at the same temperature for additional 30 minutes, water was poured thereinto and the resulting mixture was extracted with ethyl acetate. Purifying the crude product by silica gel column chromatography gave 140 mg of 2'-iododiazepam.
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